molecular formula C5H5N5O B13660416 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole

5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole

Cat. No.: B13660416
M. Wt: 151.13 g/mol
InChI Key: ACCKDYFKMIWBCE-UHFFFAOYSA-N
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Description

5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both oxazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-oxazolecarboxylic acid with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,4-triazole: Lacks the oxazole ring, making it less structurally complex.

    3-(4-Oxazolyl)-1H-1,2,4-triazole:

    5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole: Contains a thiazole ring instead of an oxazole ring, leading to different chemical properties.

Uniqueness

5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole is unique due to the presence of both oxazole and triazole rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

5-(1,3-oxazol-4-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H5N5O/c6-5-8-4(9-10-5)3-1-11-2-7-3/h1-2H,(H3,6,8,9,10)

InChI Key

ACCKDYFKMIWBCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)C2=NC(=NN2)N

Origin of Product

United States

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